molecular formula C27H29N3O3S B6514741 2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 687581-92-6

2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6514741
CAS No.: 687581-92-6
M. Wt: 475.6 g/mol
InChI Key: GWKIQSDZCJNPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.19296297 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS001767482, also known as F6548-1264, is designed to stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that regulates the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels . The primary target of this compound is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme .

Mode of Action

The compound acts by inhibiting the HIF-PH enzyme, leading to the stabilization of HIF . This stabilization allows HIF to regulate the expression of genes involved with RBC production more effectively . The compound exploits the same mechanism of action used by the body to naturally adapt to lower oxygen availability associated with a moderate increase in altitude .

Biochemical Pathways

The inhibition of the HIF-PH enzyme by AKOS001767482 leads to the stabilization of HIF, which in turn results in the increased production of erythropoietin (EPO), a hormone that controls the production of red blood cells . This process mimics the body’s natural response to hypoxia, or low oxygen levels .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The result of AKOS001767482’s action is an increase in the production of red blood cells, which can help to alleviate anemia related to Chronic Kidney Disease (CKD) . By stabilizing HIF and increasing EPO production, the compound helps to improve oxygen delivery throughout the body .

Action Environment

The efficacy and stability of AKOS001767482 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the oxygen levels in the body, as its mechanism of action is designed to mimic the body’s natural response to hypoxia

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-15(2)20-8-10-21(11-9-20)28-23(31)14-29-26-24(18(5)19(6)34-26)25(32)30(27(29)33)22-12-7-16(3)17(4)13-22/h7-13,15H,14H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIQSDZCJNPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C)SC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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